5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O3S2/c1-19-13(10-4-2-3-7-16-10)18-20(14(19)21)9-8-17-25(22,23)12-6-5-11(15)24-12/h2-7,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUICXGCLGWAFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridine Moiety: This step involves the coupling of the triazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
A closely related analog, 5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 1396815-11-4), differs in two key substituents:
- Triazolone ring substitution : Cyclopropyl and phenyl groups replace the methyl and pyridin-2-yl groups in the target compound.
- Molecular weight : 424.9 g/mol (vs. ~423.9 g/mol for the target compound, estimated from its formula: C₁₄H₁₃ClN₄O₃S₂) .
| Property | Target Compound | CAS 1396815-11-4 |
|---|---|---|
| R1 (Triazolone C3) | Pyridin-2-yl | Cyclopropyl |
| R2 (Triazolone C4) | Methyl | Phenyl |
| Molecular Weight | ~423.9 g/mol | 424.9 g/mol |
| Predicted LogP | ~2.1 (Med. lipophilicity) | ~3.5 (Higher lipophilicity) |
| Hydrogen-Bond Acceptors | 8 | 7 |
Table 1: Structural and predicted physicochemical comparison. LogP values estimated using fragment-based methods.
Impact of Substituent Variation
- Lipophilicity : The cyclopropyl and phenyl groups in the analog increase LogP compared to the pyridine and methyl groups, suggesting reduced aqueous solubility .
- Target Interaction : Pyridine’s nitrogen may engage in π-stacking or hydrogen bonding with biological targets, whereas phenyl/cyclopropyl groups favor hydrophobic interactions .
- Stereoelectronic Effects : The electron-deficient pyridine ring could modulate the triazolone’s reactivity, influencing metabolic stability or binding kinetics.
Methodologies for Comparison
- Structural Similarity Assessment : Tools like Tanimoto coefficients or pharmacophore mapping quantify similarity based on functional group alignment .
- Crystallographic Analysis : Programs such as SHELXL (for refinement) and ORTEP (for visualization) enable precise comparison of bond lengths, angles, and packing motifs .
Research Findings
Crystallographic Insights
While crystallographic data for the target compound are unavailable, SHELX and ORTEP have been pivotal in analyzing analogs. For example:
Biological Activity
5-chloro-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. Its structure, characterized by the presence of a thiophene ring and a triazole moiety, suggests a diverse range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capacity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₅O₂S |
| Molecular Weight | 363.8 g/mol |
| CAS Number | 1396882-03-3 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing triazole rings often possess strong antibacterial properties against various pathogens including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various triazole derivatives against Staphylococcus aureus strains. The results indicated that certain modifications in the chemical structure enhanced their effectiveness:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Triazole Derivative A | 12.5 | Antibacterial |
| Triazole Derivative B | 25 | Antibacterial |
| 5-chloro-N-(...) | Variable | Potentially effective |
These findings suggest that the incorporation of specific substituents can lead to improved antimicrobial efficacy.
Antioxidant Activity
The antioxidant potential of compounds like 5-chloro-N-(...) has been assessed using various assays such as DPPH radical scavenging. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Research Findings
In a comparative study of antioxidant activities:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid (Control) | 88.6 |
| Compound X | 87.7 |
| Compound Y | 78.6 |
The data indicate that certain modifications in the structure can enhance antioxidant properties significantly.
The biological activities of this compound are attributed to its ability to interact with biological macromolecules and modulate various biochemical pathways. The presence of the thiophene and triazole moieties contributes to its interaction with enzymes and receptors involved in microbial resistance and oxidative stress responses.
Q & A
Q. Under what conditions does the sulfonamide group undergo hydrolysis, and how can this be mitigated?
- Degradation Pathways :
- Acidic/basic conditions cleave the S–N bond, producing thiophene and sulfonic acid derivatives .
- Stabilization Strategies :
- Introduce electron-withdrawing groups (e.g., nitro) on the thiophene ring to reduce susceptibility .
- Use lyophilization for long-term storage to minimize hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
